molecular formula C11H12N2O2 B1672526 Fenozolone CAS No. 15302-16-6

Fenozolone

Cat. No. B1672526
CAS RN: 15302-16-6
M. Wt: 204.22 g/mol
InChI Key: RXOIEVSUURELPG-UHFFFAOYSA-N
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Description

Fenozolone, also known as Ordinator, was developed by Laboratoires Dausse in the 1960s . It is a psychostimulant related to pemoline .


Molecular Structure Analysis

Fenozolone has the molecular formula C11H12N2O2 . Its molecular weight is 204.229 g/mol . The structure includes a phenyl group and an oxazolone ring .


Physical And Chemical Properties Analysis

Fenozolone has a density of 1.2±0.1 g/cm3, a boiling point of 306.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 56.3±0.5 cm3, and it has a polar surface area of 51 Å2 .

Scientific Research Applications

Modulation of Brain Motor Activity

A study by Loubinoux et al. (2002) found that serotonin neurotransmission agonists like paroxetine and fluoxetine, which are similar to fenozolone, enhance motor output in healthy subjects. This suggests that fenozolone could potentially be used to improve motor function in various neurological conditions or in recovery from neurological events like strokes (Loubinoux et al., 2002).

Impact on Cerebral Activation and Motor Efficiency

Loubinoux et al. (2005) demonstrated that chronic administration of serotonin reuptake inhibitors (SSRIs), which include drugs similar to fenozolone, can modulate sensory and motor cerebral activation in healthy subjects, potentially improving behavioral and cerebral efficiency. This might have implications for the use of fenozolone in enhancing cognitive and motor functions (Loubinoux et al., 2005).

Potential in Treating Cerebral Malaria

Zhao et al. (2019) investigated a ferritin nanozyme (Fenozyme) targeting BBB endothelial cells in mice with cerebral malaria. Although this study does not directly involve fenozolone, the findings suggest that similar compounds could be effective in treating cerebral malaria by protecting the blood-brain barrier and reducing brain inflammation (Zhao et al., 2019).

Role in Obesity and Diabetes Treatment

The study by Mody and Mcilroy (2014) on Fenretinide, another compound sharing part of the name but not directly linked to fenozolone, highlights its role in preventing obesity, insulin resistance, and glucose intolerance in preclinical models. While this study is not about fenozolone per se, it opens avenues for research into similar compounds for metabolic disorders (Mody & Mcilroy, 2014).

Fenofibrate in Diabetic Retinopathy

Wong, Simó, and Mitchell (2012) discussed the potential of fenofibrate, a drug in the same pharmacological family, for treating diabetic retinopathy. Although this research does not directly involve fenozolone, it suggests the broader potential of related compounds in managing complications of diabetes (Wong, Simó, & Mitchell, 2012).

Safety And Hazards

Fenozolone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .

properties

IUPAC Name

2-ethylimino-5-phenyl-1,3-oxazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-12-11-13-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOIEVSUURELPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1NC(=O)C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864583
Record name Fenozolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenozolone

CAS RN

15302-16-6
Record name Ordinator
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15302-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenozolone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenozolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13341
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenozolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenozolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENOZOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZI4LMU6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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